molecular formula C4H9NO2 B051082 Pyrrolidine-3,4-diol CAS No. 473541-96-7

Pyrrolidine-3,4-diol

Cat. No.: B051082
CAS No.: 473541-96-7
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-diol is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two hydroxyl groups attached to the third and fourth carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

Pyrrolidine-3,4-diol has a wide range of applications in scientific research:

Safety and Hazards

Pyrrolidine-3,4-diol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form pyrrolidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various pyrrolidine derivatives with altered functional groups, which can be further utilized in medicinal chemistry and drug development .

Comparison with Similar Compounds

Pyrrolidine-3,4-diol can be compared with other similar compounds such as:

    Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals.

    Pyrrolidine-2-one: Utilized in the production of polymers and as a solvent.

    Prolinol: A chiral building block in asymmetric synthesis.

Uniqueness: this compound stands out due to its dual hydroxyl groups, which provide unique reactivity and the ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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CAS No.

9046-10-0, 473541-96-7
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name pyrrolidine-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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